

8-Iodoquinoline-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Iodoquinoline-5-carboxylic acid**

Cat. No.: **B11837718**

[Get Quote](#)

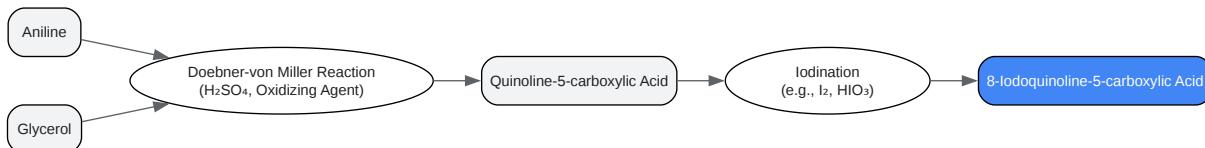
Disclaimer: Direct experimental data and literature on **8-iodoquinoline-5-carboxylic acid** are scarce. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogues to facilitate future research on this compound.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, and a carboxylic acid group onto the quinoline scaffold can significantly modulate its physicochemical properties and biological activity. This technical guide focuses on the synthesis, predicted properties, and potential applications of **8-iodoquinoline-5-carboxylic acid**, a sparsely documented but potentially valuable molecule. By providing detailed synthetic strategies and comparative data from related compounds, this document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and functional potential of this novel quinoline derivative.

Physicochemical Properties

While experimental data for **8-iodoquinoline-5-carboxylic acid** is not readily available, its properties can be predicted based on its structural components and comparison with analogous compounds.


Property	Predicted Value/Characteristic
Molecular Formula	$C_{10}H_6INO_2$
Molecular Weight	299.06 g/mol
Appearance	Expected to be a solid, likely crystalline, and off-white to pale yellow in color.
Solubility	Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF. The carboxylic acid group suggests that its solubility will be pH-dependent, increasing in basic solutions due to deprotonation. [1]
Acidity (pKa)	The carboxylic acid group will be the primary acidic center. The pKa is expected to be in the range of typical aromatic carboxylic acids, influenced by the electron-withdrawing effects of the quinoline ring and the iodine atom.
Melting Point	Likely to be a high-melting solid, characteristic of rigid aromatic carboxylic acids.
Chemical Stability	Expected to be stable under normal laboratory conditions. May be sensitive to light over prolonged periods, a common trait for iodine-containing aromatic compounds.

Synthesis of 8-Iodoquinoline-5-carboxylic Acid

There is no established, published protocol for the synthesis of **8-iodoquinoline-5-carboxylic acid**. However, based on known quinoline chemistry, two plausible synthetic routes are proposed.

Proposed Synthetic Pathway 1: Iodination of Quinoline-5-carboxylic Acid

This approach involves the initial synthesis of quinoline-5-carboxylic acid followed by direct iodination.

[Click to download full resolution via product page](#)

Proposed Synthetic Pathway 1

Proposed Synthetic Pathway 2: Sandmeyer Reaction

This alternative route begins with 8-aminoquinoline, proceeds through the formation of 8-aminoquinoline-5-carboxylic acid, and then utilizes a Sandmeyer reaction to introduce the iodine atom.

[Click to download full resolution via product page](#)

Proposed Synthetic Pathway 2

Experimental Protocols for Related Compounds

While a specific protocol for **8-iodoquinoline-5-carboxylic acid** is unavailable, the following are detailed methodologies for the synthesis of structurally similar compounds that can be adapted.

Synthesis of 6-Iodo-substituted Carboxy-quinolines (Doebner Synthesis Adaptation)[2][3][4]

This one-pot, three-component method utilizes an iodo-aniline, pyruvic acid, and a substituted aldehyde.

Materials:

- p-Iodoaniline
- Pyruvic acid
- Substituted benzaldehyde
- Trifluoroacetic acid (catalyst)
- Ethanol (solvent)

Procedure:

- In a round-bottom flask, dissolve p-iodoaniline (1 equivalent) in ethanol.
- Add the substituted benzaldehyde (1 equivalent) and pyruvic acid (1.2 equivalents) to the solution.
- Add a catalytic amount of trifluoroacetic acid.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the crude product with cold ethanol to remove unreacted starting materials.
- Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-iodo-quinoline-4-carboxylic acid derivative.
- Characterize the final product using FT-IR, ^1H NMR, ^{13}C NMR, and mass spectrometry.

Iodination of Quinoline[5]

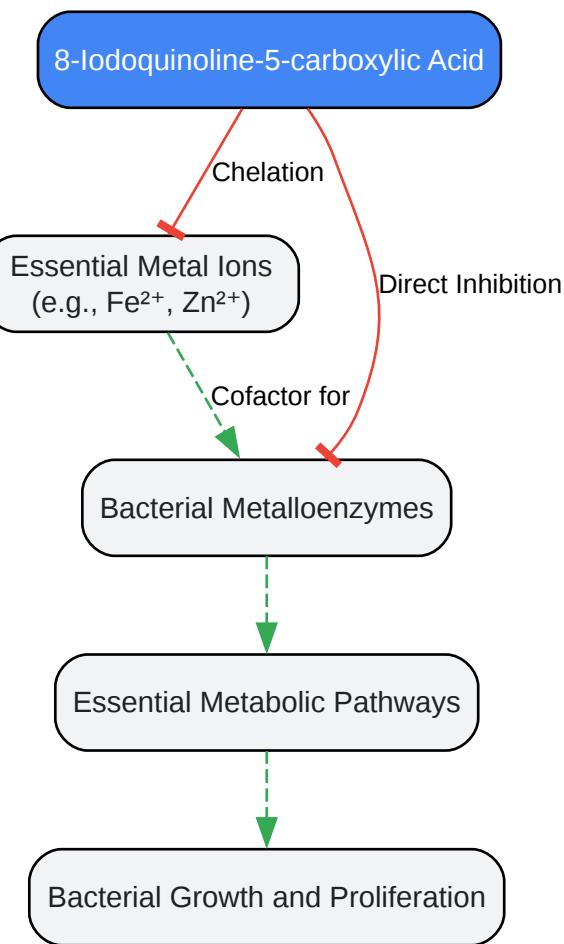
This method describes the direct iodination of the quinoline ring.

Materials:

- Quinoline
- Silver sulphate
- Sulphuric acid (98%)
- Iodine

Procedure:

- In a reaction vessel, dissolve quinoline (0.3 mole) and silver sulphate (0.2 mole) in 98% sulphuric acid.
- Heat the mixture to 150-200°C.
- Add iodine (0.2 mole) in small portions to the heated mixture.
- Maintain the temperature and continue stirring until the reaction is complete (indicated by the disappearance of the iodine color).
- Cool the reaction mixture and carefully pour it onto ice.
- Basify the solution with a suitable base (e.g., NaOH solution) while cooling.
- The iodoquinoline products can be isolated by steam distillation or solvent extraction.
- Separate the isomers (5-iodoquinoline and 8-iodoquinoline) using column chromatography.


Potential Biological Applications and Signaling Pathways

The biological activity of **8-iodoquinoline-5-carboxylic acid** has not been reported. However, based on the known activities of related iodo-quinolines and quinoline carboxylic acids, several potential applications can be hypothesized.

Antimicrobial Activity

Many quinoline derivatives, including those with iodo and carboxylic acid substitutions, exhibit significant antimicrobial properties.^{[2][3][4]} The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function or the intercalation into bacterial DNA.

Hypothetical Signaling Pathway Inhibition in Bacteria:

[Click to download full resolution via product page](#)

Hypothetical Antimicrobial Mechanism

Anticancer Activity

Certain quinoline derivatives have shown promise as anticancer agents. Their mechanisms can include the inhibition of topoisomerases, induction of apoptosis, and modulation of cell

signaling pathways involved in proliferation and survival. The presence of the iodine atom may enhance lipophilicity, potentially improving cellular uptake.

Quantitative Data for Related Compounds

The following table summarizes the antimicrobial activity of some 6-iodo-quinoline-4-carboxylic acid derivatives against various microbial strains. This data can serve as a benchmark for future studies on **8-iodoquinoline-5-carboxylic acid**.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Iodo-quinoline-4-carboxylic Acid Derivatives[2][3][4]

Compound (Substituent at position 2)	S. epidermidis (MIC, μ g/mL)	K. pneumoniae (MIC, μ g/mL)	C. parapsilosis (MIC, μ g/mL)
Phenyl	62.5	> 500	125
4-Chlorophenyl	31.25	> 500	62.5
4-Fluorophenyl	62.5	> 500	125
4-Nitrophenyl	125	> 500	250
2-Hydroxyphenyl	15.62	> 500	31.25

Conclusion

8-Iodoquinoline-5-carboxylic acid represents an unexplored area within the vast field of quinoline chemistry. While direct experimental data is lacking, this guide provides a solid foundation for initiating research into this compound. The proposed synthetic routes, based on well-established reactions, offer a clear path to obtaining this molecule for further study. The predicted physicochemical properties and potential biological activities, drawn from closely related analogues, suggest that **8-iodoquinoline-5-carboxylic acid** could be a promising candidate for antimicrobial and anticancer drug discovery. It is hoped that this technical guide will stimulate further investigation into the synthesis, characterization, and application of this intriguing quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [8-Iodoquinoline-5-carboxylic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11837718#8-iodoquinoline-5-carboxylic-acid-literature-review\]](https://www.benchchem.com/product/b11837718#8-iodoquinoline-5-carboxylic-acid-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com